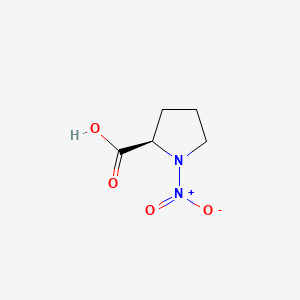
N-(3-Chlorophenyl)-N-(4-methylbenzene-1-sulfonyl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid is an organic compound that features a propanoic acid backbone with a 3-chlorophenyl and a tosylamino group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid typically involves the following steps:
Formation of the Tosylamino Intermediate: The tosylation of an amine group is achieved by reacting the amine with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Coupling with 3-Chlorophenyl Group: The tosylamino intermediate is then coupled with a 3-chlorophenyl group using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interactions of tosylamino derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid involves its interaction with specific molecular targets. The tosylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The 3-chlorophenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Chlorophenyl)propanoic acid: Lacks the tosylamino group, which may result in different biological activity.
3-(N-(4-chlorophenyl)-N-tosylamino)propanoic acid: Similar structure but with a 4-chlorophenyl group, which can affect its reactivity and interactions.
3-(N-(3-bromophenyl)-N-tosylamino)propanoic acid: Contains a bromine atom instead of chlorine, potentially altering its chemical properties.
Uniqueness
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid is unique due to the presence of both the 3-chlorophenyl and tosylamino groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
66737-56-2 |
|---|---|
Fórmula molecular |
C16H16ClNO4S |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
3-(3-chloro-N-(4-methylphenyl)sulfonylanilino)propanoic acid |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-5-7-15(8-6-12)23(21,22)18(10-9-16(19)20)14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H,19,20) |
Clave InChI |
DTAFRSSVBSUCSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)







